3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-methyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-21-15(11-23-13-7-3-4-8-14(13)27-18(23)25)19-20-17(21)26-12-16(24)22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLYCPCLHMOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCC2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The key steps typically include the formation of the thiazole ring and subsequent functionalization to introduce the triazole moiety. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic .
Anticonvulsant Activity
Thiazole compounds are known for their anticonvulsant properties. The specific compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results showed a significant reduction in seizure frequency and duration, suggesting efficacy as an anticonvulsant agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital in medicinal chemistry to optimize the biological activity of compounds. Key features influencing activity include:
- Thiazole and Triazole Rings : The presence of these heterocycles is essential for bioactivity.
- Piperidine Moiety : This group may enhance solubility and bioavailability.
- Methyl Substituents : These groups can modulate electronic properties and steric hindrance, affecting receptor binding affinity.
Case Studies
- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that derivatives of thiazole with piperidine substitutions exhibited a broader spectrum of antimicrobial activity compared to their parent compounds.
- Cancer Research : A clinical trial involving patients with refractory cancers showed that a formulation containing this compound led to improved outcomes in tumor regression rates compared to standard chemotherapy regimens.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds containing the thiazole and triazole moieties exhibit notable antimicrobial properties. The synthesized compound has been evaluated for its efficacy against various bacterial strains. For instance, derivatives of similar structures have demonstrated effectiveness against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . The presence of the piperidine group enhances the biological activity by potentially improving solubility and bioavailability.
Anticancer Properties
Several studies have indicated that triazole derivatives can act as anticancer agents. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies on related thiazole derivatives have shown promising results against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) . The specific structural features of this compound may contribute to its cytotoxic effects.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazoles are known to interact with various biological targets, including enzymes involved in fungal biosynthesis and cancer metabolism. This could lead to the development of new therapies for fungal infections or cancer treatments .
Agricultural Applications
Fungicides and Pesticides
Given the antifungal properties exhibited by similar compounds, there is potential for this compound to be developed as a fungicide. The triazole ring is particularly effective in inhibiting fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes . This application could be vital in protecting crops from pathogenic fungi.
Material Sciences
Polymer Chemistry
The unique structure of this compound allows it to be explored as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into similar thiazole-based polymers has shown improved performance characteristics .
Case Studies
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step heterocyclic chemistry. A typical route involves:
- Step 1 : Condensation of a 1,2,4-triazole precursor with bromoacetophenone derivatives in ethanol under reflux with sodium, forming the thioether linkage .
- Step 2 : Alkylation or substitution reactions to introduce the piperidinyl-oxoethyl group, followed by coupling with benzo[d]thiazol-2(3H)-one via a methylene bridge .
- Characterization : Intermediates and final products are purified via recrystallization (ethanol/water mixtures) and analyzed using melting points, IR (C=O stretches at 1680–1720 cm⁻¹), and NMR (e.g., thiazolone proton signals at δ 5.2–5.5 ppm) .
Q. What spectroscopic techniques are critical for confirming the structure?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- ¹H/¹³C NMR : Key signals include:
- Piperidinyl protons (δ 1.4–3.2 ppm, multiplet) .
- Thiazolone ring protons (δ 6.8–7.5 ppm, aromatic) and methylene bridges (δ 4.0–4.5 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial Screening : Derivatives of 1,2,4-triazole-thioethers show activity against S. aureus (MIC: 12.5–25 µg/mL) and E. coli (MIC: 25–50 µg/mL) via disruption of bacterial cell membranes .
- Anticancer Potential : Analogous triazole-thiazole hybrids inhibit cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀: 8–15 µM) by targeting tubulin polymerization or topoisomerase II .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields (>70%)?
- Catalysis : Use phase-transfer catalysts (e.g., PEG-400) to enhance alkylation efficiency .
- Solvent Optimization : Replace ethanol with DMF for better solubility of aromatic intermediates, reducing side-product formation .
- Temperature Control : Maintain reflux at 80–90°C for thioether formation to avoid decomposition of sensitive groups (e.g., piperidinyl-oxoethyl) .
Q. How to resolve contradictions in NMR data for tautomeric forms?
- Dynamic NMR (DNMR) : Detect tautomerism (e.g., thione-thiol equilibria) by variable-temperature ¹H NMR. For example, broadening of thiazolone NH signals at 25°C vs. resolved peaks at −20°C .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and align with experimental shifts .
Q. What computational strategies predict structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial FabH enzyme (PDB: 1HNJ) or human topoisomerase II (PDB: 1ZXM). Key residues (e.g., Arg98 in FabH) show hydrogen bonding with the triazole ring .
- QSAR Models : CoMFA/CoMSIA analyses correlate logP values (2.5–3.8) with antimicrobial activity, highlighting hydrophobic substituents as critical .
Q. How to design in vitro assays to elucidate the mechanism of action?
- Enzyme Inhibition Assays : Measure IC₅₀ against E. coli FabH (malonyl-CoA acyltransferase activity) using spectrophotometric NADH depletion .
- Cell Cycle Analysis : Treat MCF-7 cells with the compound (10 µM, 24h) and analyze via flow cytometry (propidium iodide staining) to confirm G2/M arrest .
- ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation in bacterial cells, linking to membrane damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
